molecular formula C29H29N3O8 B14941492 ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14941492
M. Wt: 547.6 g/mol
InChI Key: MEUIXRPNVDFYJD-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a unique combination of indole, benzodioxole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxole intermediates, followed by their coupling with the pyridine core. Key steps include:

    Formation of Indole Intermediate: This involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of Benzodioxole Intermediate: This is achieved through the methoxylation of catechol, followed by cyclization.

    Coupling Reaction: The indole and benzodioxole intermediates are coupled with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of the original compound.

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to serotonin receptors, while the benzodioxole and pyridine components may interact with other cellular proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Lacks the methoxy group on the benzodioxole ring.

    ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(METHOXYBENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Contains a methoxy group at a different position.

Uniqueness

The presence of the methoxy group on the benzodioxole ring in ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE enhances its binding affinity and specificity towards certain molecular targets, making it a unique and valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C29H29N3O8

Molecular Weight

547.6 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[2-(1H-indol-3-yl)ethylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C29H29N3O8/c1-3-38-29(36)20-14-32-28(35)25(26(20)34)19(17-10-22(37-2)27-23(11-17)39-15-40-27)12-24(33)30-9-8-16-13-31-21-7-5-4-6-18(16)21/h4-7,10-11,13-14,19,31H,3,8-9,12,15H2,1-2H3,(H,30,33)(H2,32,34,35)

InChI Key

MEUIXRPNVDFYJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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